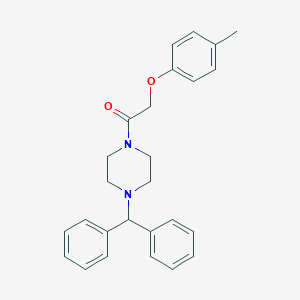
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether, also known as BZPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. This dual activity may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether has been shown to have a range of biochemical and physiological effects, including modulating the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and anti-depressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether as a research tool is its ability to selectively modulate the activity of specific neurotransmitter systems. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Orientations Futures
There are several potential future directions for research on 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another potential direction is to further investigate its mechanism of action and how it interacts with specific neurotransmitter systems. Additionally, more research is needed to understand its safety and efficacy in human subjects.
Méthodes De Synthèse
The synthesis of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether involves the reaction of 4-methylphenol with 2-(4-bromobenzhydryl)-1-piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to form the final compound, 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether.
Applications De Recherche Scientifique
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether has been studied for its potential applications in a variety of scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to have a range of effects on the central nervous system, including modulating the activity of neurotransmitters such as dopamine and serotonin.
Propriétés
Formule moléculaire |
C26H28N2O2 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C26H28N2O2/c1-21-12-14-24(15-13-21)30-20-25(29)27-16-18-28(19-17-27)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3 |
Clé InChI |
PXWNLFHYMAEYQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)
![4-[(3-{[3-(dimethylamino)propyl]amino}propyl)amino]-2H-chromen-2-one](/img/structure/B252575.png)
![5-(3,4-dichlorophenyl)-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B252577.png)
![N-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}-2-pyridinecarboxamide](/img/structure/B252581.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)furan-2-carboxamide](/img/structure/B252583.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)
![N-{3-[(2-phenylacetyl)amino]propyl}-2-furamide](/img/structure/B252585.png)
![3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252586.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)
![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)

